molecular formula C13H11ClN2 B11873779 2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile

Cat. No.: B11873779
M. Wt: 230.69 g/mol
InChI Key: VPDNICHZEYNINJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H11ClN2 and a molecular weight of 230.69 g/mol . It is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an acetonitrile group attached to the quinoline ring.

Chemical Reactions Analysis

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The nitrile group can participate in addition reactions with various nucleophiles.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various multicomponent reactions that are essential for producing biologically active molecules. Its structure features a quinoline core, which is known for its diverse pharmacological properties. The chemical formula for this compound is C₁₃H₁₁ClN₂, with a molecular weight of 230.69 g/mol .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that compounds derived from quinoline structures can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this have demonstrated efficacy against human tumor cells with mean growth inhibition values indicating their potential as anticancer agents .

2. Neuroprotective Effects

The compound's ability to modulate calcium ion channels suggests its potential in treating neurological disorders. Studies have indicated that certain derivatives can protect neuroblastoma cells from calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases . This property positions it as a candidate for further investigation in the treatment of conditions such as Alzheimer’s and Parkinson’s diseases.

Case Studies and Research Findings

StudyFindingsImplications
Synthesis of Biologically Active Molecules Multicomponent reactions involving quinoline derivatives showed promising results in synthesizing compounds with neuroprotective properties .Highlights the versatility of quinoline structures in drug design.
Anticancer Activity Assessment Compounds similar to this compound exhibited significant growth inhibition in cancer cell lines during NCI testing .Supports the development of new anticancer therapies based on quinoline derivatives.
Antimicrobial Studies Related compounds were screened for antimicrobial activity against various pathogens, showing promising results .Suggests potential applications in treating infections alongside cancer therapies.

Comparison with Similar Compounds

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can be compared with other quinoline derivatives, such as:

  • 2-Chloroquinoline
  • 5,7-Dimethylquinoline
  • 2-(2-Chloroquinolin-3-yl)acetonitrile

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .

Biological Activity

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been explored for various therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClN2C_{13}H_{11}ClN_2, with a molecular weight of approximately 230.69 g/mol. The structure includes a quinoline ring system substituted with a chloro group and a cyano group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, quinoline derivatives have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. A comparative analysis of antibacterial activities revealed that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 64 µg/mL against these pathogens .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound64E. coli
Quinoline derivative X32Staphylococcus aureus
Quinoline derivative Y128Bacillus subtilis

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. For example, studies on related compounds have shown that they can significantly reduce cell viability in colorectal cancer cell lines at low concentrations (e.g., 2 nM) .

Table 2: Effects on Cancer Cell Lines

CompoundConcentration (nM)Cell LineEffect
This compound2HT-29 (colorectal cancer)Induces apoptosis
Quinoline derivative A5MCF-7 (breast cancer)Reduces viability

The mechanism through which this compound exerts its biological effects involves multiple pathways:

  • Mitochondrial Dysfunction : Compounds in this class have been shown to disrupt mitochondrial membrane potential, leading to apoptotic cell death.
  • Caspase Activation : The activation of caspases is a hallmark of apoptosis; quinoline derivatives can trigger this pathway in cancer cells.
  • Inhibition of Tubulin Polymerization : Some studies suggest that these compounds may interfere with microtubule dynamics, which is critical for cell division and proliferation .

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in preclinical settings:

  • Study on Antibacterial Efficacy : A recent study screened various quinoline derivatives against clinical isolates of bacteria. The results indicated that those containing the chloro and cyano groups exhibited superior antibacterial activity compared to their non-substituted counterparts .
  • Evaluation of Anticancer Activity : In vitro studies on HT-29 cells treated with this compound showed a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with low concentrations .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(2-chloro-5,7-dimethylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3

InChI Key

VPDNICHZEYNINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC#N)C

Origin of Product

United States

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